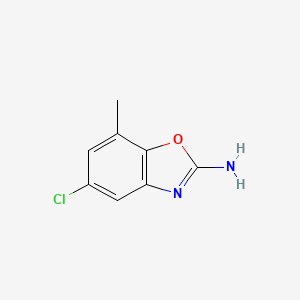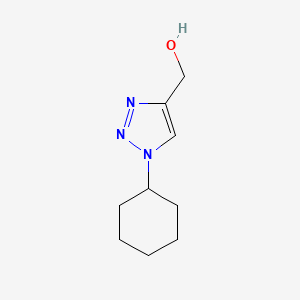
(1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanol
Overview
Description
“(1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanol” is a chemical compound with the IUPAC name (1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanol . It belongs to the class of 1,2,3-triazoles, which are known to play a vital role in pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of 1H-1,2,3-triazole derivatives has been reported in several studies. For instance, a new synthetic route leading to functionalized 1H-1,2,3-triazole-4-carbonitriles has been developed . Another study reported the synthesis of novel 1H-1,2,3-triazole analogs via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in an aqueous medium .Chemical Reactions Analysis
1H-1,2,3-triazoles are known to undergo various chemical reactions. For instance, 1H-1,2,3-triazole-4-carbonitriles were examined as promising precursors in the simple and efficient method for the preparation of the 2-triazol-4-yl-thieno[2,3-d]pyrimidines . Another study reported the synthesis of new 1H-1,2,3-triazole analogs via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction .Scientific Research Applications
Catalysis in Organic Synthesis
A key application of (1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanol derivatives is in catalyzing organic reactions. For instance, tris(triazolyl)methanol-Cu(I) complexes have been shown to catalyze Huisgen 1,3-dipolar cycloadditions efficiently, a critical reaction in organic synthesis (Ozcubukcu et al., 2009). Similarly, (1-(4-methoxybenzyl)-1-H-1,2,3-triazol-4-yl)methanol (MBHTM) has been used to enhance the rate of copper-catalyzed azide–alkyne cycloaddition reactions, which are fundamental in click chemistry (Tale et al., 2015).
Corrosion Inhibition
Derivatives of (1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanol have been studied as corrosion inhibitors. For example, (1-Benzyl-1H-1,2,3-triazole-4-yl)methanol (BTM) and related compounds have demonstrated effectiveness in inhibiting corrosion of mild steel in acidic mediums (Ma et al., 2017).
Anticancer Activity Evaluation
Some triazole derivatives, including those related to (1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanol, have been synthesized and evaluated for their anticancer activities. Studies have shown that certain compounds in this class exhibit significant activity against human leukemia and hepatoma cells (Dong et al., 2017).
Solubility and Chemical Properties Analysis
Research has also focused on understanding the solubility and chemical properties of these compounds. For instance, the solubility of (1-benzyl-1H-1,2,3-triazole-4-yl)methanol in various solvents has been measured and correlated, providing valuable data for their application in different chemical environments (Liang et al., 2016).
Synthesis and Crystal Structure Analysis
The synthesis and crystal structure of derivatives of (1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanol have been extensively studied. These studies contribute to understanding the molecular conformation and potential applications in various fields, including pharmaceuticals and materials science (Dong & Huo, 2009).
Future Directions
1H-1,2,3-triazoles and their derivatives are promising compounds in the field of medicinal chemistry. They are being explored as potential building blocks for drug discovery . Future research could focus on further exploring the synthesis, properties, and potential applications of “(1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanol” and similar compounds.
Mechanism of Action
Target of Action
The primary target of (1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanol is the enzyme Carbonic Anhydrase-II . This enzyme plays a crucial role in maintaining pH balance in the body by catalyzing the reversible conversion of carbon dioxide into bicarbonate ions .
Mode of Action
(1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanol interacts with its target, Carbonic Anhydrase-II, by binding directly to the active site residues of the enzyme . This interaction inhibits the enzyme’s activity, thereby affecting the conversion of carbon dioxide into bicarbonate ions .
Biochemical Pathways
The inhibition of Carbonic Anhydrase-II by (1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanol affects the carbon dioxide and bicarbonate ion equilibrium in the body . This disruption can lead to changes in pH balance, which can have downstream effects on various biochemical pathways, particularly those sensitive to changes in pH.
Result of Action
The inhibition of Carbonic Anhydrase-II by (1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanol can lead to changes in the pH balance within the body . This can have various molecular and cellular effects, depending on the specific biochemical pathways affected.
Action Environment
The action, efficacy, and stability of (1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanol can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ability to inhibit Carbonic Anhydrase-II . Additionally, factors such as temperature and the presence of other chemicals can also influence the compound’s action.
properties
IUPAC Name |
(1-cyclohexyltriazol-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c13-7-8-6-12(11-10-8)9-4-2-1-3-5-9/h6,9,13H,1-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNEKBJHHSKPZEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=C(N=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1428049.png)
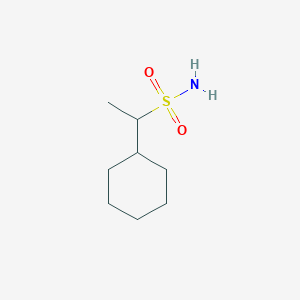
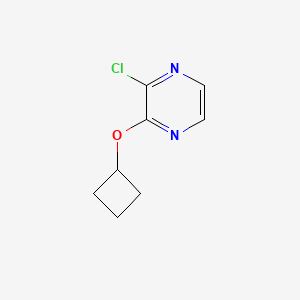
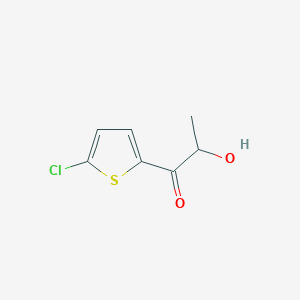
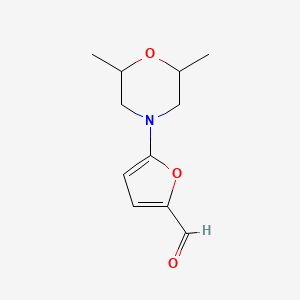


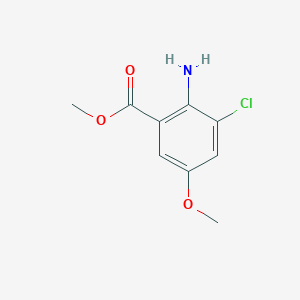

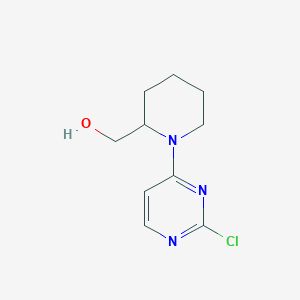
![Methyl({2-[(2-methylphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-3-yl}methyl)amine](/img/structure/B1428069.png)

